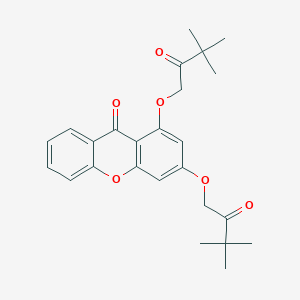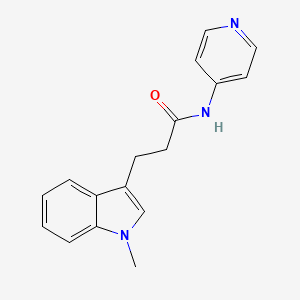![molecular formula C21H17NOS B12182411 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene](/img/structure/B12182411.png)
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features a furan ring, a sulfur atom, and an azatetracyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene involves multiple steps, including the formation of the furan ring and the incorporation of sulfur and nitrogen atoms into the tetracyclic structure. Common reagents used in the synthesis include furan derivatives, sulfur sources, and nitrogen-containing compounds. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene .
Chemical Reactions Analysis
Types of Reactions
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and substituted furan compounds.
Scientific Research Applications
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene involves its interaction with specific molecular targets and pathways. The furan ring and the sulfur and nitrogen atoms play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a similar furan-containing structure but different functional groups and reactivity.
Tri(2-furyl)phosphine: Another furan-containing compound with distinct chemical properties and applications.
Uniqueness
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene is unique due to its complex tetracyclic structure and the presence of sulfur and nitrogen atoms. This combination of features imparts distinct chemical reactivity and potential biological activities, setting it apart from other furan-containing compounds .
Properties
Molecular Formula |
C21H17NOS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine |
InChI |
InChI=1S/C21H17NOS/c1-2-7-15-14(6-1)11-12-16-20(15)22-17-8-3-4-10-19(17)24-21(16)18-9-5-13-23-18/h1-10,13,16,21H,11-12H2 |
InChI Key |
OXGGEQXKVAINQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NC4=CC=CC=C4SC(C31)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182356.png)
![2-[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12182358.png)
![1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12182364.png)
![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12182371.png)
![1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene](/img/structure/B12182372.png)
![2-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12182390.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B12182399.png)
![5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12182405.png)
![N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B12182406.png)
![2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B12182408.png)
![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B12182416.png)

